N-Nitrosodiethylamine-d4 N-Nitrosodiethylamine-d4
Brand Name: Vulcanchem
CAS No.: 1346603-41-5
VCID: VC0121239
InChI: InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2
SMILES: CCN(CC)N=O
Molecular Formula: C4H10N2O
Molecular Weight: 106.161

N-Nitrosodiethylamine-d4

CAS No.: 1346603-41-5

Cat. No.: VC0121239

Molecular Formula: C4H10N2O

Molecular Weight: 106.161

* For research use only. Not for human or veterinary use.

N-Nitrosodiethylamine-d4 - 1346603-41-5

CAS No. 1346603-41-5
Molecular Formula C4H10N2O
Molecular Weight 106.161
IUPAC Name N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide
Standard InChI InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2
Standard InChI Key WBNQDOYYEUMPFS-KHORGVISSA-N
SMILES CCN(CC)N=O

Chemical Identity and Structure

N-Nitrosodiethylamine-d4 is a deuterated analog of N-nitrosodiethylamine (NDEA), where four hydrogen atoms have been replaced with deuterium (²H or D). This isotopic substitution creates a compound that behaves chemically similar to NDEA but can be distinguished by mass spectrometry .

Basic Chemical Information

ParameterInformation
CAS Number1346603-41-5
Molecular FormulaC₄H₁₀N₂O
IUPAC NameN,N-bis(1,1-dideuterioethyl)nitrous amide
InChIInChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i3D2,4D2
InChIKeyWBNQDOYYEUMPFS-KHORGVISSA-N
SMILES[2H]C([2H])(C)N(C([2H])([2H])C)N=O

The compound features a nitrous amide functional group where nitrogen is bonded to two ethyl groups, with four of the hydrogens replaced by deuterium atoms .

Synonyms

N-Nitrosodiethylamine-d4 is known by several names in scientific literature and commercial catalogs:

  • N-Ethyl-N-nitrosoethanamine-d4

  • DEN-d4

  • DENA-d4

  • Diethylnitrosamine-d4

  • Diethylnitrosamide-d4

  • Diethylnitrosoamine-d4

  • N,N-Diethylnitrosoamine-d4

  • N-Nitroso-N,N-diethylamine-d4

  • NDEA-d4

  • NSC 132-d4

Physical and Chemical Properties

N-Nitrosodiethylamine-d4 shares many physical and chemical properties with its non-deuterated counterpart, with slight differences due to the isotope effect.

Physical Characteristics

PropertyDescription
Physical FormOil
ColorColorless to Yellow
StabilityLight Sensitive
SolubilitySlightly soluble in chloroform and ethyl acetate
Purity (Commercial)≥95% (HPLC)

The compound requires protection from light during storage and is typically stored at temperatures around +4°C or -20°C to maintain stability .

Synthesis and Preparation

The synthesis of N-Nitrosodiethylamine-d4 involves specialized techniques to incorporate deuterium atoms into the molecular structure.

Preparation Methods

N-Nitrosodiethylamine-d4 is typically prepared through a reaction between nitrous acid and deuterated diethylamine under controlled conditions. The synthesis must be conducted at low temperatures and under acidic conditions to minimize side reactions.

The general synthetic pathway involves:

  • Preparation of deuterated diethylamine

  • Reaction with nitrous acid under precise pH control

  • Extraction and purification steps to achieve high isotopic purity

Commercial preparations of N-Nitrosodiethylamine-d4 typically achieve isotopic purities of 95% or higher, making them suitable for use as analytical standards .

Applications in Analytical Chemistry

N-Nitrosodiethylamine-d4 plays a crucial role in analytical chemistry, particularly in the quantification of nitrosamines in various matrices.

Internal Standard Applications

The primary application of N-Nitrosodiethylamine-d4 is as an internal standard in mass spectrometry-based analytical methods. The deuterium labeling allows for precise differentiation from non-labeled N-nitrosodiethylamine during analysis, facilitating accurate quantification .

The compound is especially valuable in:

  • Quantitative determination of N-nitrosodiethylamine in environmental samples

  • Analysis of nitrosamines in pharmaceuticals and drug products

  • Monitoring nitrosamine contaminants in food and beverages

  • Metabolism studies tracking the fate of N-nitrosodiethylamine in biological systems

Method Validation

N-Nitrosodiethylamine-d4 is essential for developing and validating analytical methods for nitrosamine detection. The compound helps establish:

  • Limits of detection (LOD)

  • Limits of quantification (LOQ)

  • Linearity ranges

  • Method precision and accuracy

Role in Toxicology and Cancer Research

The use of N-Nitrosodiethylamine-d4 is closely linked to studies on the non-deuterated parent compound, which is a potent carcinogen.

Significance in Health Research

N-Nitrosodiethylamine has been identified as a potent hepatocarcinogenic dialkylnitrosoamine. It is found in various environmental and dietary sources including:

  • Tobacco smoke

  • Water

  • Cheddar cheese

  • Cured and fried meals

  • Alcoholic beverages

The deuterated analog helps researchers track and understand:

  • Metabolic pathways of N-nitrosodiethylamine

  • Mechanisms of carcinogenicity

  • Distribution and elimination kinetics

  • Potential health risks associated with exposure

Target Organs and Effects

Research utilizing N-Nitrosodiethylamine-d4 as a standard has helped identify that the parent compound affects multiple organs, with primary targets being:

  • Liver

  • Nasal cavity

  • Trachea

  • Lung

  • Esophagus

The compound is responsible for changes in nuclear enzymes associated with DNA repair and replication, contributing to its carcinogenic properties .

Various analytical techniques incorporate N-Nitrosodiethylamine-d4 as a reference standard for nitrosamine analysis.

LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for nitrosamine analysis, with N-Nitrosodiethylamine-d4 serving as an internal standard.

Table 6.1: Typical LC-MS/MS Parameters for N-Nitrosodiethylamine-d4 Detection

ParameterSpecification
ColumnC18 (typically Ascentis® Express C18 or XSelect HSS T3)
Mobile Phase[A] 0.1% Formic acid in H₂O; [B] 0.1% Formic acid in methanol
Flow Rate0.5 mL/min
Column Temperature60°C
DetectionMRM, APCI (+)
MRM Transition for NDEA-d10*113.2 → 34.2 (quantitation), 113.2 → 49.1 (confirmation)

*Note: While NDEA-d10 is shown in the source material, similar principles apply to NDEA-d4

GC-MS Methods

Gas chromatography-mass spectrometry (GC-MS) methods have been developed for nitrosamine analysis in pharmaceuticals, with N-Nitrosodiethylamine-d4 used as a reference.

Table 6.2: FDA Method Performance for NDEA Analysis

ParameterDrug SubstanceDrug Product
LOQ0.05 ppm0.05 ppm
LOD0.01 ppm0.01 ppm

These methods demonstrate high sensitivity, allowing for the detection of trace levels of nitrosamines in pharmaceutical products .

Pharmaceutical Significance

The importance of N-Nitrosodiethylamine-d4 has increased significantly in pharmaceutical analysis following regulatory concerns about nitrosamine impurities.

Regulatory Context

In 2018, the FDA issued recalls for several angiotensin II receptor blocker (ARB) medications due to the presence of nitrosamine impurities, including N-nitrosodiethylamine. This prompted the development of sensitive analytical methods using deuterated standards like N-Nitrosodiethylamine-d4 .

Application in Drug Testing

N-Nitrosodiethylamine-d4 is used in the analysis of various pharmaceuticals including:

  • Valsartan and other ARB medications

  • Ranitidine drug substances and products

  • Metformin formulations

The compound enables accurate quantification at parts-per-billion (ppb) levels, which is critical for ensuring drug safety .

ParameterSpecification
Purity≥95% (HPLC)
FormatNeat compound or in solution
Storage Recommendations+4°C or -20°C, protected from light
ApplicationInternal standard for analytical chemistry

The compound is available in various quantities, typically ranging from 5-10 mg for analytical standards .

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